5-amino-8-fluoroquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-8-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-6-2-3-7(11)5-1-4-8(13)12-9(5)6/h1-4H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYQGIYPCYQZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Fluorine Substitution in Quinolinone Structures
Research Rationale for Investigating 5-amino-8-fluoroquinolin-2(1H)-one
Addressing Gaps in the Literature on Specific this compound Derivatives
A thorough search of scientific databases and patent literature reveals a significant gap concerning this compound and its derivatives. While extensive research exists on various substituted quinolinones, including those with amino and fluoro groups at different positions, no studies have been identified that specifically describe the synthesis or biological evaluation of derivatives of this particular scaffold. This lack of information presents a clear opportunity for new research to explore the chemical space around this molecule. The systematic synthesis and characterization of a library of its derivatives would be the first step in understanding its structure-activity relationships.
Potential for Novel Mechanistic Insights and Research Applications
Research into this compound could provide new mechanistic insights into the role of specific substitutions on the quinolinone ring. For example, investigating its potential as an enzyme inhibitor or a receptor ligand could uncover new structure-activity relationship paradigms. Furthermore, its fluorescent properties, often associated with such heterocyclic systems, could be explored for applications in chemical biology and materials science. However, without foundational research, these potential applications remain purely hypothetical.
Advanced Strategies for the Synthesis of the this compound Core
The construction of the fundamental this compound structure can be approached through several modern synthetic routes. These methods are designed to be efficient and allow for the introduction of the key fluorine and amino functionalities at specific positions of the quinolinone ring.
Multi-component Reactions in Quinolinone Synthesis
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to complex molecules in a single step. The Ugi four-component reaction (Ugi-4CR) is a prominent example utilized in the synthesis of quinolinone scaffolds. mdpi.comdntb.gov.ua
A sophisticated strategy for constructing the quinolinone core involves a tandem sequence initiated by a Ugi-4CR followed by an intramolecular alkyne-carbonyl metathesis. While a direct synthesis of this compound using this specific tandem reaction has not been detailed in the available literature, the general applicability of this method for analogous structures suggests its potential.
The general Ugi-4CR brings together an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide intermediate. For the synthesis of a quinolinone, a suitably substituted aniline (B41778), such as 2-fluoro-5-nitroaniline (B1294389), could serve as the amine component. The subsequent intramolecular cyclization, often catalyzed by a transition metal, would then form the quinolinone ring. A proposed reaction scheme is outlined below:
Table 1: Proposed Ugi-4CR for the Synthesis of a 5-nitro-8-fluoroquinolin-2(1H)-one Precursor
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Proposed Intermediate |
| 2-Fluoro-5-nitroaniline | Formaldehyde | Propiolic Acid | Cyclohexyl Isocyanide | α-Acylamino carboxamide |
Following the formation of the Ugi adduct, a palladium-catalyzed intramolecular alkyne-carbonyl metathesis could facilitate the cyclization to the 8-fluoro-5-nitroquinolin-2(1H)-one. The nitro group can subsequently be reduced to the desired amino group at the 5-position. This tandem approach allows for the rapid assembly of the core structure from simple starting materials. nih.gov
Cyclocondensation Reactions Utilizing Fluorinated Precursors
Cyclocondensation reactions represent a more traditional yet highly effective method for the synthesis of the quinolinone ring system. These reactions typically involve the formation of the heterocyclic ring from one or two smaller molecules.
A plausible and effective route to this compound involves the initial synthesis of 8-fluoro-5-nitroquinolin-2(1H)-one from a fluorinated and nitrated aniline precursor. nih.govnih.gov The subsequent reduction of the nitro group affords the target molecule. This two-step process allows for the precise installation of the amino and fluoro substituents.
The reaction of a fluorinated aniline with a reagent that can provide a two-carbon fragment is a common strategy for constructing the quinolinone ring. For the synthesis of the target compound, 2-fluoro-5-nitroaniline sigmaaldrich.com serves as a key starting material. This aniline can be reacted with various C2-synthons, such as propiolic acid derivatives, under acidic or thermal conditions to induce cyclization.
Table 2: Illustrative Cyclocondensation for 8-fluoro-5-nitroquinolin-2(1H)-one Synthesis
| Fluorinated Aniline | Two-Carbon Reagent | Reaction Conditions | Product |
| 2-Fluoro-5-nitroaniline | Propiolic acid | Polyphosphoric acid, heat | 8-Fluoro-5-nitroquinolin-2(1H)-one |
| 2-Fluoro-5-nitroaniline | Ethyl propiolate | Eaton's reagent | 8-Fluoro-5-nitroquinolin-2(1H)-one |
The resulting 8-fluoro-5-nitroquinolin-2(1H)-one can then be converted to this compound through standard nitro group reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride. nih.gov
Another powerful cyclocondensation strategy involves the formation and subsequent cyclization of an enamine intermediate. This approach often provides good control over the regiochemistry of the final quinolinone product.
In this method, a fluorinated aniline, such as 2-fluoro-5-nitroaniline, is first reacted with a β-ketoester to form an enamine. The enamine then undergoes an intramolecular cyclization, typically under thermal or acidic conditions, to yield the quinolinone ring. The choice of the β-ketoester can influence the substitution pattern at the C3 and C4 positions of the quinolinone.
Table 3: Enamine Cyclization Route to a Substituted 8-fluoro-5-nitroquinolin-2(1H)-one
| Fluorinated Aniline | β-Ketoester | Enamine Intermediate | Cyclization Condition | Product |
| 2-Fluoro-5-nitroaniline | Ethyl acetoacetate | Ethyl 3-((2-fluoro-5-nitrophenyl)amino)but-2-enoate | Dowtherm A, heat | 4-Methyl-8-fluoro-5-nitroquinolin-2(1H)-one |
Subsequent reduction of the nitro group, as previously described, would yield the corresponding 5-amino derivative.
N-alkylation and Functionalization of Quinolinone Derivatives
Once the this compound core is synthesized, further diversification can be achieved through N-alkylation and functionalization of the amino group. ekb.eg
The nitrogen atom of the quinolinone ring (N1) can be alkylated using various alkylating agents in the presence of a base. This allows for the introduction of a wide range of substituents, which can modulate the compound's properties.
Table 4: N-alkylation of this compound
| Starting Material | Alkylating Agent | Base | Solvent | Product |
| This compound | Methyl iodide | K₂CO₃ | DMF | 5-Amino-1-methyl-8-fluoroquinolin-2(1H)-one |
| This compound | Benzyl bromide | NaH | THF | 5-Amino-1-benzyl-8-fluoroquinolin-2(1H)-one |
| This compound | Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | Ethyl 2-(5-amino-8-fluoro-2-oxoquinolin-1(2H)-yl)acetate |
Furthermore, the primary amino group at the 5-position is amenable to a variety of functionalization reactions. For instance, it can be acylated to form amides, undergo reductive amination to introduce secondary or tertiary amino groups, or be converted into a diazonium salt for subsequent Sandmeyer-type reactions, although the latter may be complicated by the presence of the activating quinolinone system. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.
Reductive Amination Approaches for Amino-substituted Quinolines
Reductive amination is a versatile and widely used method for the synthesis of amino-substituted quinolines. This reaction typically involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org The process can be carried out directly by combining the carbonyl compound, an amine, and a reducing agent in a one-pot reaction. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation with platinum, palladium, or nickel catalysts. wikipedia.orgyoutube.com
A notable application of this methodology is the boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde. acs.org This approach provides a step-economical route to N-alkyl tetrahydroquinolines directly from readily available starting materials. acs.org
In the context of this compound, a precursor ketone or aldehyde on the quinolinone scaffold could be reacted with an appropriate amine source, followed by reduction to introduce the desired amino substituent. The choice of reducing agent and reaction conditions is critical to ensure high yield and prevent unwanted side reactions.
Optimization of Synthetic Pathways and Reaction Conditions
The optimization of synthetic pathways is essential for the efficient and scalable production of this compound and its analogs. This involves maximizing reaction yields, minimizing the number of synthetic steps, and utilizing cost-effective and environmentally friendly reagents and conditions.
Combinatorial optimization of pathways, where multiple genetic and process factors are varied simultaneously, has been shown to be an effective strategy for improving the production of target molecules in microbial systems. nih.gov While this example pertains to biosynthesis, the principles of multi-parameter optimization are also applicable to chemical synthesis.
For chemical synthesis, optimization can involve screening different catalysts, solvents, temperatures, and reaction times. For instance, in the synthesis of modified 4-hydroxyquinolone analogues, microwave irradiation was used as an activation tool to accelerate the reaction. rsc.org The development of one-pot reactions, where multiple transformations are carried out in a single reaction vessel, is another key optimization strategy that can significantly improve the efficiency of a synthetic route. acs.org
Table of Research Findings:
| Synthetic Approach | Key Features | Example Application | Reference |
| Reductive Amination | One-pot tandem reduction and reductive alkylation | Synthesis of N-alkyl tetrahydroquinolines | acs.org |
| Derivatization | Introduction of amino/amido groups to modulate activity | Synthesis of quinoline-6-carboxamide (B1312354) mGluR1 antagonists | researchgate.net |
| Strategic Modification | Creation of fluorescent probes | Imaging of bacterial cells with quinolone derivatives | nih.gov |
| Regioselective Synthesis | Metal-controlled regioselectivity | Synthesis of quinolin-2-yl- and quinolin-3-ylphosphonates | nih.gov |
| Pathway Optimization | Microwave-assisted synthesis | Rapid synthesis of 4-hydroxyquinolone analogues | rsc.org |
Solvent Effects on Reaction Outcomes
The choice of solvent is a critical parameter in the synthesis of quinolinones, capable of dramatically influencing reaction rates and yields. The solvent's properties, such as polarity and its ability to form hydrogen bonds, can dictate the course of a reaction. nih.govnih.gov
In certain synthetic pathways for quinolines, protic solvents like ethanol (B145695) have been found to be detrimental. For instance, in one study on zirconocene-catalyzed reactions, the use of ethanol resulted in a significantly reduced yield of only 17%, accompanied by the formation of numerous byproducts. nih.gov This negative effect is attributed to the potential complexation between the protic solvent and the catalyst. nih.gov Conversely, aprotic solvents such as toluene, CH2Cl2, and THF have been shown to be more favorable in specific catalytic systems. nih.gov
However, the effect of a solvent is highly dependent on the specific reaction mechanism. In contrast to the above findings, some cycloisomerization reactions to form benz[e]indolizinones from quinoline (B57606) carbinols are effectively mediated by protic solvents. nih.gov In these cases, solvents like ethanol or n-propanol are believed to form a hydrogen-bonding network that activates the substrate, leading to high yields of the desired product. nih.gov For reactions requiring higher temperatures to overcome activation barriers, a switch to higher-boiling point solvents like n-propanol (at 120°C) from ethanol (at 100°C) has proven effective for achieving complete conversion. nih.gov
The Friedländer synthesis, a classical method for preparing quinolines, also demonstrates significant solvent effects. Microwave-assisted Friedländer reactions have been optimized using acetic acid, which acts as both a solvent and a catalyst. researchgate.net In other approaches, green solvents like water or polyethylene (B3416737) glycol (PEG-400) have been successfully employed, often in conjunction with specific catalysts, to create more environmentally friendly protocols. tandfonline.com Some modern methods even advocate for solvent-free conditions, which can offer advantages in terms of environmental impact and simplified purification. jocpr.comtandfonline.com For example, a triflic acid (TfOH) catalyzed reaction of N-alkyl anilines with alkynes yielded a high product percentage (83%) under solvent-free conditions, whereas using solvents like DCE, toluene, or DMF resulted in significantly lower yields (40–57%). tandfonline.com
| Reaction Type | Favorable Solvents | Unfavorable/Less Effective Solvents | Key Findings | Reference |
|---|---|---|---|---|
| Zirconocene-catalyzed quinoline synthesis | Toluene, CH2Cl2, THF, DMF | Ethanol (EtOH) | Protic solvents like EtOH can inhibit the reaction, possibly through catalyst complexation, leading to low yields (17%). | nih.gov |
| Cycloisomerization of quinoline carbinols | n-Propanol (n-PrOH), Ethanol (EtOH) | N/A | Protic solvents can mediate the reaction by activating the substrate through hydrogen bonding, leading to high yields (e.g., 91%). | nih.gov |
| Microwave-assisted Friedländer synthesis | Acetic Acid | N/A | Acetic acid serves as both a catalyst and a solvent, enabling rapid reaction times. | researchgate.net |
| Triflic acid-catalyzed quinoline synthesis | Solvent-free | DCE, Toluene, 1,4-dioxane, DMF | Solvent-free conditions provided a significantly higher yield (83%) compared to various organic solvents (40-57%). | tandfonline.com |
Catalyst Selection and Its Role in Cyclization Reactions
Catalysts are fundamental to the modern synthesis of quinolin-2(1H)-ones and their analogues, enabling efficient and selective bond formations required for the heterocyclic ring system. A wide array of catalysts, primarily based on transition metals, have been developed to facilitate these cyclization reactions. mdpi.comorganic-chemistry.org
Palladium (Pd) catalysts are widely used in various synthetic strategies. For instance, Pd-catalyzed cascade reactions involving C-H bond activation, C-C bond formation, and intramolecular cyclization provide a step-economical route to quinolinone intermediates. nih.gov Similarly, rhodium (Rh) catalysts have been employed for the regioselective synthesis of quinoline carboxylates through the cyclization of aniline derivatives and alkynyl esters. mdpi.com
Copper (Cu) catalysts are also versatile and have been used in several one-pot reactions. Copper acetate, for example, catalyzes the reaction of saturated ketones and anthranils to produce 3-substituted quinoline derivatives. mdpi.com In other work, copper-catalyzed tandem annulation of alkynyl imines with diazo compounds has been shown to efficiently produce a broad range of C4-functionalized quinolines. organic-chemistry.org
Other transition metals like cobalt (Co), iron (Fe), and nickel (Ni) have also emerged as effective catalysts. Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones offers a convenient one-pot synthesis of quinolines under mild conditions. mdpi.com Iron-promoted methods can achieve the reductive cyclization to form quinolines. organic-chemistry.org Furthermore, nickel catalysis has been used for the sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org Gold (Au) and silver (Ag) salts have also been shown to play a pivotal role in certain cyclization cascades. mdpi.comorganic-chemistry.org
| Catalyst Type | Example Catalyst | Reaction / Application | Reference |
|---|---|---|---|
| Palladium | Pd(OAc)₂ | Cascade C-H activation/C-C bond formation/cyclization for quinolinone synthesis. | nih.gov |
| Rhodium | Rhodium-based systems | Regioselective synthesis of quinoline carboxylates via cyclization. | mdpi.com |
| Copper | Copper Acetate (Cu(OAc)₂) | One-pot synthesis of 3-substituted quinolines from ketones and anthranils. | mdpi.com |
| Cobalt | Ligand-free Cobalt systems | Cyclization of 2-aminoaryl alcohols with ketones under mild conditions. | mdpi.com |
| Iron | FeCl₃ | Catalyzes Povarov-type [4+2] annulation to form 2,4-diaryl quinolines. | organic-chemistry.org |
| Nickel | Nickel-based systems | Dehydrogenation and condensation process for synthesis of polysubstituted quinolines. | organic-chemistry.org |
| Brønsted Acid | Trifluoromethanesulfonic acid (TFA) | Superacid-catalyzed condensation to form polysubstituted quinolines. | mdpi.com |
Yield Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing reaction yield and ensuring the scalability of a synthetic route are paramount for the practical production of target compounds like this compound. nih.govresearchgate.net In the laboratory, yield optimization involves systematically adjusting various reaction parameters, including temperature, pressure, reaction time, and the stoichiometry of reactants and catalysts. nih.gov
Scalability introduces challenges that may not be apparent in small-scale experiments. A practical and scalable synthesis for halo quinolin-2(1H)-ones was successfully applied on an 800-gram scale. researchgate.netacs.org This two-step sequence involved the acylation of halo anilines followed by cyclization in sulfuric acid, yielding the final products in a range of 28–93%. researchgate.netacs.org However, it was noted that anilines with strong electron-withdrawing or electron-donating groups were poor substrates for this procedure, highlighting how substrate scope can impact scalability. researchgate.netacs.org
Iii. Advanced Spectroscopic and Structural Elucidation Techniques for 5 Amino 8 Fluoroquinolin 2 1h One Derivatives
Comprehensive NMR Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of specific nuclei. For fluorinated quinolinone derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.
¹H NMR spectroscopy provides information on the number, type, and connectivity of protons in a molecule. In quinoline (B57606) derivatives, the chemical shifts of the aromatic protons are influenced by the substituents on the ring system. mdpi.com For instance, in a related compound, 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium Bromide, the protons on the quinoline ring appear as doublets and multiplets in the range of 8.061 to 9.473 ppm. mdpi.com The specific chemical shifts and splitting patterns of the protons on the 5-amino-8-fluoroquinolin-2(1H)-one scaffold provide a unique fingerprint for the molecule.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Quinoline Derivatives
| Proton | Chemical Shift (ppm) Range | Multiplicity |
| H-3 | 8.2 - 8.3 | ddd |
| H-4 | 9.4 - 9.5 | m |
| H-5 | 8.5 - 8.6 | dd |
| H-6 | 8.3 - 8.4 | ddd |
| H-7 | 8.0 - 8.1 | ddd |
| H-8 | 8.4 - 8.5 | dd |
Note: The exact chemical shifts and multiplicities will vary depending on the specific derivative and solvent used.
¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the this compound structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, in quinoline derivatives, carbons in the aromatic rings typically resonate between 116 and 152 ppm. mdpi.com The carbonyl carbon (C-2) of the quinolinone ring is expected to appear at a significantly downfield chemical shift. In a study of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, the carbonyl carbon was observed at 163.73 ppm. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Chemical Shift (ppm) Range |
| C-2 | 160 - 165 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-5 | 140 - 145 |
| C-6 | 115 - 120 |
| C-7 | 125 - 130 |
| C-8 | 150 - 155 (J_CF) |
| C-8a | 135 - 140 |
Note: These are estimated ranges and can be influenced by substituents and solvent.
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom within a molecule. biophysics.orgnih.gov The chemical shift of the ¹⁹F nucleus is extremely sensitive to its electronic environment, making it an excellent probe for structural and conformational analysis. biophysics.orgnih.gov The large chemical shift dispersion in ¹⁹F NMR, often spanning from -300 ppm to 400 ppm, minimizes the likelihood of signal overlap. thermofisher.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, and its precise chemical shift will be characteristic of the fluorine's position on the quinoline ring. Coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide further structural insights. nih.goved.ac.uk
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, key characteristic peaks would include:
N-H stretching: Primary amines typically show two bands in the region of 3400-3300 cm⁻¹. libretexts.org
C=O stretching: The carbonyl group of the quinolinone ring will exhibit a strong absorption band, typically in the range of 1720-1680 cm⁻¹. libretexts.org
C-F stretching: The carbon-fluorine bond will have a characteristic absorption, although it can sometimes be located in the complex fingerprint region of the spectrum.
Aromatic C=C stretching: Multiple bands are expected in the 1620-1450 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system. researchgate.net
The analysis of the FTIR spectrum allows for the confirmation of the presence of these key functional groups within the molecular structure. nih.govnsf.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. tandfonline.comresearchgate.netiaea.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the original molecule and can be used to deduce its structure. tandfonline.comresearchgate.net
For fluoroquinolone compounds, common fragmentation pathways involve the loss of peripheral groups and rearrangements of the heterocyclic ring. tandfonline.comresearchgate.net The fragmentation of the quinoline core can provide valuable information for confirming the structure of derivatives. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). algimed.com This level of accuracy allows for the determination of the elemental composition of a molecule, providing unambiguous confirmation of its molecular formula. algimed.com For this compound, HRMS would be used to confirm the exact mass, which is a critical piece of data for the definitive identification of the compound. nih.govnih.gov The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS. algimed.com
X-ray Crystallography for Solid-State Molecular Architecture
The solid-state architecture of quinolinone derivatives is heavily influenced by a network of intermolecular interactions that guide the assembly of molecules into a stable crystal lattice. These non-covalent forces, though weaker than covalent bonds, are directional and play a crucial role in determining the physical properties of the material.
Key intermolecular interactions observed in related structures include:
Hydrogen Bonding: The lactam moiety of the quinolin-2(1H)-one core, containing both a hydrogen bond donor (N-H) and an acceptor (C=O), is a primary driver of supramolecular assembly. Molecules often form centrosymmetric dimers through N-H···O=C hydrogen bonds, creating a stable, planar unit that can be further organized within the crystal.
π-π Stacking: The planar, aromatic nature of the quinolinone ring system facilitates face-to-face π-π stacking interactions. nih.gov These interactions are common between the quinoline rings of adjacent molecules, with typical centroid-to-centroid distances observed in the range of 3.5 to 3.6 Å. researchgate.netresearchgate.net The presence of electron-donating (amino) and electron-withdrawing (fluoro) groups can modulate the electronic character of the π-system, influencing the geometry and strength of these stacking interactions. rsc.org
Interactive Table 1: Typical Intermolecular Interactions in Quinolinone-like Crystal Structures
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Reference |
| Hydrogen Bond | Lactam N-H | Lactam C=O | 2.8 - 3.0 (D···A) | General Observation |
| π-π Stacking | Quinoline Ring | Quinoline Ring | 3.521 - 3.563 (centroid-centroid) | researchgate.netresearchgate.net |
| Halogen Bond | C-Br | Pyridinic N | 3.04 (Br···N) | nih.gov |
The specific substitution pattern of this compound creates the potential for a significant intramolecular hydrogen bond. The geometry of the six-membered ring formed by the quinoline core positions the C5-amino group and the C8-fluoro substituent in proximity, allowing for the formation of an N-H···F hydrogen bond.
This type of interaction is a subject of considerable study, as covalently bound fluorine is generally considered a weak hydrogen bond acceptor. nih.gov However, in conformationally restricted systems, such interactions can become prominent and detectable. ucla.edu The rigid quinazoline (B50416) scaffold, for example, has been shown to force an aniline (B41778) N-H proton and a fluorine atom into close proximity, resulting in a clear through-space interaction observable by NMR spectroscopy. nih.gov In such constrained environments, N-H···F distances can be as short as ~2.0 Å. nih.govucla.edu The strength of this interaction is sensitive to the geometry, particularly the N-H···F angle, with angles closer to 180° indicating a stronger bond. ucla.edu The presence of this intramolecular bond would likely planarize the amino group with respect to the quinoline ring and could significantly influence the molecule's conformational preferences and physicochemical properties.
Interactive Table 2: Representative Parameters for N-H···F Intramolecular Hydrogen Bonds
| Compound Class | N-H···F Distance (Å) | N-H···F Angle (°) | Method | Reference |
| Fluorinated Phenylalanines (cationic) | 1.79 - 1.94 | - | Calculation | rsc.org |
| 4-Anilino-5-fluoroquinazolines | 2.01 - 2.47 | 122 - 138 | X-ray/Calculation | ucla.edu |
| Fluorinated Benzanilides | ~2.1 (avg) | >120 | Calculation | nih.gov |
| General N-H···F-C | ~2.5 (avg) | ~130 | CSD Analysis | rsc.org |
Thermal Analysis (TGA, DTA) for Material Characterization
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for characterizing the thermal stability and decomposition profile of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, revealing exothermic or endothermic transitions like melting, crystallization, or decomposition.
For quinolinone derivatives, TGA typically reveals a multi-stage decomposition process. An initial, minor mass loss at lower temperatures (e.g., < 150°C) is often attributable to the release of adsorbed moisture or residual solvent. The primary decomposition of the heterocyclic structure occurs at significantly higher temperatures, often above 250°C. mdpi.com The onset temperature of this major mass loss is a key indicator of the compound's thermal stability. The presence and nature of substituents on the quinolinone ring can influence this stability; for instance, different functional groups can alter intermolecular forces, affecting the energy required to disrupt the crystal lattice and initiate decomposition. DTA or its derivative (DTG) curves pinpoint the temperatures at which the most rapid mass loss occurs. For related heterocyclic compounds, major decomposition stages have been observed in ranges from 150°C to over 400°C. mdpi.com
Interactive Table 3: Illustrative Thermal Decomposition Data for Related Heterocyclic Compounds
| Compound Type | Analysis Method | Temperature Range (°C) | Max Decomposition Rate (°C) | Mass Loss (%) | Associated Process | Reference |
| Naproxen Sodium | TGA/DTG | 65 - 77 | 70.6 | ~0.9 | Water Loss | mdpi.com |
| Nabumetone | TGA/DTG | 153 - 274 | 257.4 | ~22.4 | Main Decomposition | mdpi.com |
Iv. Computational and Theoretical Studies on 5 Amino 8 Fluoroquinolin 2 1h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
No published studies utilizing Density Functional Theory (DFT) to calculate the electronic structure and properties of 5-amino-8-fluoroquinolin-2(1H)-one were identified. DFT is a common computational method used to investigate the geometry, electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors of molecules. nih.govbiointerfaceresearch.com For other quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to understand their structural and electronic features. nih.govresearchgate.net
There are no available research articles that perform Time-Dependent DFT (TD-DFT) calculations to analyze the excited states of this compound. This method is typically used to predict electronic absorption spectra and understand the nature of electronic transitions within a molecule, which is crucial for assessing its photophysical properties. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Interactions
No specific molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature. MD simulations are powerful tools for examining the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor, over time. nih.gov These simulations provide insights into the stability of ligand-protein complexes.
Molecular Docking Studies for Ligand-Target Interactions
While molecular docking is a widespread technique used to study fluoroquinolones, no specific docking studies featuring this compound against any biological target have been published. Such studies are critical for predicting how a ligand might bind to a protein's active site. For the broader class of fluoroquinolones, targets like DNA topoisomerase II have been extensively studied to understand their antibacterial and potential anticancer activities. nih.gov
As no docking studies for this compound are available, there are no corresponding predictions of its binding affinities (e.g., in kcal/mol) or its specific mode of action at a molecular level.
A detailed analysis of potential stacking interactions and hydrogen bonds between this compound and a biological target is not possible without specific molecular docking results. This type of analysis is fundamental to understanding the key intermolecular forces that stabilize a ligand in a protein's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
No Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (SPR) models that include this compound in their training or test sets were found. QSAR and SPR studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, aiding in the design of new, more potent molecules.
Correlating Structural Features with Observed Research Outcomes
While direct computational studies on this compound are not extensively documented in publicly available literature, the principles of structure-activity relationships (SAR) for the broader class of quinolones and fluoroquinolones are well-established through extensive research. mdpi.com These studies allow for the rationalization of how specific structural motifs within a molecule influence its biological efficacy.
The core structure of a quinolinone, a bicyclic aromatic system, provides a rigid scaffold that can be systematically modified at various positions. The biological activity of these compounds is highly dependent on the nature and position of substituents. For instance, in the related class of fluoroquinolone antibacterials, the substituent at the C-7 position is a key determinant of antibacterial potency and spectrum. mdpi.com Similarly, modifications at the N-1, C-5, and C-8 positions significantly impact the compound's properties.
For this compound, key structural features and their likely impact on research outcomes can be inferred from studies on analogous compounds:
The 8-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. A fluorine atom at the C-8 position can alter the electronic distribution of the quinolinone ring system, potentially influencing its interaction with target proteins and its pharmacokinetic profile. researchgate.net
The 2-Oxo Group: The ketone group at the C-2 position in the quinolinone ring is a key structural feature that defines the scaffold and participates in interactions with biological targets.
Molecular docking simulations are another powerful tool used to visualize and understand the interactions between a ligand and its target protein at the atomic level. nih.gov These simulations can predict the binding mode of a compound within the active site of a protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. While the specific biological targets of this compound are not detailed here, such studies on related quinolinones have been instrumental in optimizing their design for various therapeutic applications. acs.orgnih.gov
Predictive Modeling for Design of Novel Analogues
Predictive modeling, leveraging computational tools, is a cornerstone of modern drug discovery, enabling the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.com This approach significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds. mdpi.com
For the this compound scaffold, predictive modeling can be employed in several ways:
Virtual Screening: Large chemical libraries can be computationally screened against a specific biological target to identify new molecules with the desired quinolinone core that are predicted to have high binding affinity. mdpi.com
Analogue Design based on QSAR Models: Once a reliable QSAR model has been established for a series of quinolinone derivatives, it can be used to predict the activity of virtual or yet-to-be-synthesized analogues. mdpi.comjournalijar.com This allows chemists to prioritize the synthesis of compounds that are most likely to be active. For instance, if a model indicates that increased hydrophobicity at a certain position enhances activity, new analogues can be designed with more lipophilic substituents at that position.
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to specific pockets of a target protein and then computationally linking them together to create a more potent lead compound. The this compound scaffold could serve as a core fragment to be elaborated upon.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the predicted binding mode and the influence of the ligand on the protein's conformation. nih.govmdpi.com This information is valuable for refining the design of novel analogues to achieve optimal interactions with the target.
A study on novel quinolin-2(1H)-one analogues designed as potential fungicides targeting succinate (B1194679) dehydrogenase illustrates this approach. nih.gov In this research, computational modeling, including molecular docking and MD simulations, was used to guide the design and synthesis of new derivatives with improved inhibitory activity. nih.gov
The table below presents hypothetical data based on common findings in QSAR studies of quinoline derivatives, illustrating how different substituents might be predicted to affect biological activity.
| Position of Substitution | Substituent Type | Predicted Effect on Activity | Rationale from Analogue Studies |
| N-1 | Small alkyl groups | Potentially increase potency | Can enhance hydrophobic interactions in the binding pocket. |
| C-3 | Aromatic rings | May increase activity | Can introduce additional π-π stacking interactions. |
| C-6 | Halogens (e.g., Cl, Br) | Variable, can increase or decrease activity | Dependent on the specific electronic and steric requirements of the target. |
| C-7 | Cyclic amines | Often increases potency | A key pharmacophoric element in many bioactive quinolones. |
This predictive approach allows for a more focused and efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new and improved derivatives.
Investigation of Redox Potentials and Electrochemical Behavior
Cyclic voltammetry is a common experimental technique used to measure the reduction potential of molecules. nih.gov Such studies on a series of 8-nitroquinolin-2(1H)-one derivatives revealed a range of redox potentials, highlighting that the electronic nature of the substituents significantly influences this property. nih.gov
Computational methods, particularly those based on Density Functional Theory (DFT), can be used to calculate the redox potentials of molecules. jocpr.com A study on quinoxalin-2(1H)-one and its derivatives calculated the redox potentials in an aqueous phase. The results showed that the introduction of an electron-donating amino group significantly lowered the reduction potential compared to the unsubstituted parent compound. jocpr.com
Based on these principles, the following can be inferred about the electrochemical behavior of this compound:
The presence of the electron-donating 5-amino group would be expected to lower the reduction potential of the quinolinone core, making it more susceptible to oxidation compared to an unsubstituted quinolinone.
The table below shows calculated redox potentials for related quinoxalin-2-one derivatives, which can serve as a reference for understanding the influence of substituents.
| Compound | Substituent | Calculated Redox Potential (eV) vs. SHE |
| Quinoxalin-2(1H)-one (QO) | None | 0.123 |
| 3-Methylquinoxalin-2(1H)-one (MQO) | 3-Methyl | 0.015 |
| 3-Aminoquinoxalin-2(1H)-one (AQO) | 3-Amino | -0.254 |
Data from a computational study on quinoxalin-2-one derivatives. jocpr.com
The redox behavior of quinoline derivatives can be important for their biological activity, especially if their mechanism involves electron transfer processes or if they are subject to metabolic activation or deactivation by redox enzymes. For some compounds, the ability to undergo redox cycling can lead to the generation of reactive oxygen species. Furthermore, the interaction of aminoquinolines with metal ions, which is inherently a redox process, is a known aspect of their biological activity in some contexts. nih.govrsc.org
V. Research on Mechanisms of Action and Biological Applications of 5 Amino 8 Fluoroquinolin 2 1h One and Its Derivatives
Mechanistic Studies of Interactions with Biological Targets (In Vitro/In Silico Focus)
Enzyme Inhibition Mechanisms
Quinolone derivatives have long been recognized for their ability to inhibit essential bacterial enzymes, and 5-amino-8-fluoroquinolin-2(1H)-one follows this paradigm. nih.gov The primary targets of this class of compounds are DNA gyrase and topoisomerase IV, both of which are type II topoisomerase enzymes crucial for bacterial DNA replication and maintenance. nih.govnih.gov
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into DNA. nih.govresearchgate.net Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of newly replicated daughter chromosomes. nih.govresearchgate.netnih.gov The mechanism of action of quinolones involves binding to the complex formed between these enzymes and DNA. nih.govnih.gov This binding stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks that are ultimately lethal to the bacteria. nih.govnih.govnih.gov
Derivatives of the 8-(methylamino)-2-oxo-1,2-dihydroquinoline scaffold have demonstrated potent inhibitory activity against Escherichia coli DNA gyrase. researchgate.net For instance, one such derivative exhibited an IC50 value of 0.0017 μM, highlighting the potential of this chemical class as powerful DNA gyrase inhibitors. researchgate.net
The specificity and selectivity of quinolone derivatives for their target enzymes are critical determinants of their antibacterial spectrum and potency. While both DNA gyrase and topoisomerase IV are targeted, the relative affinity for each can vary among different quinolone compounds and bacterial species. nih.gov In many gram-negative bacteria, DNA gyrase is the primary target, and mutations in the gyrA gene are often the first step in the development of resistance. nih.gov Conversely, in some gram-positive bacteria, topoisomerase IV is the more sensitive target. nih.gov
The binding of this compound and its derivatives to the DNA-enzyme complex fundamentally alters the enzyme's catalytic cycle. nih.gov Instead of facilitating DNA strand passage and re-ligation, the enzyme becomes a poison, trapped in a state that leads to DNA damage. nih.govnih.gov This modulation of enzyme activity is the cornerstone of the bactericidal effect of quinolones. nih.gov
The inhibition can be characterized by different kinetic mechanisms. Some inhibitors exhibit a fast-on/fast-off binding, where an equilibrium between the inhibitor and the enzyme is rapidly established. researchgate.net Others display slow-binding kinetics, which can involve a single slow step or a two-step "induced-fit" mechanism where an initial encounter complex isomerizes to a more stable form. researchgate.net The specific kinetic profile can influence the inhibitor's potency and duration of action. For instance, slow-release inhibitors may have a more sustained effect within the target cell. nih.gov
Furthermore, the activity of some enzymes can be modulated by the cellular redox state. For example, the enzyme activity of histone deacetylase 8 (HDAC8) has been shown to be regulated by a redox-switch involving specific cysteine residues. nih.gov While not directly studied for this compound, this highlights the complex regulatory mechanisms that can influence enzyme activity and potentially the efficacy of inhibitors.
| Compound Class | Target Enzyme | Mechanism of Inhibition | Key Findings |
|---|---|---|---|
| Quinolone Derivatives | DNA Gyrase, Topoisomerase IV | Stabilization of the enzyme-DNA cleavage complex, leading to double-strand DNA breaks. | Derivatives show potent inhibition, with IC50 values in the nanomolar range against E. coli DNA gyrase. researchgate.net |
Nucleic Acid (RNA) Binding and Mechanistic Insights
Recent research has expanded the known biological targets of quinolone-like scaffolds to include nucleic acids, particularly RNA. Certain small molecules, including derivatives of a 4-amino-5-fluoroquinolin-2(1H)-one core, have been found to bind to specific RNA structures, such as precursor microRNAs (pre-miRNAs), and modulate their function. nih.gov
The binding of small molecules to RNA is often mediated by a combination of interactions, including π-stacking and hydrogen bonds. url.edu Molecular docking studies of a compound containing a 4-amino-5-fluoroquinolin-2(1H)-one moiety with a model of the Dicer processing site in pre-miR-21 revealed that the aromatic portions of the molecule engage in stacking interactions with the RNA bases. nih.gov Additionally, hydrogen bonds are formed between the small molecule and the RNA, further stabilizing the complex. nih.gov These interactions are crucial for the affinity and specificity of the binding. url.edu
MicroRNAs (miRNAs) are small non-coding RNAs that play a critical role in regulating gene expression. nih.gov Their biogenesis is a tightly controlled process, and its dysregulation is implicated in various diseases, including cancer. url.edunih.gov One of the key steps in this pathway is the processing of pre-miRNAs by the enzyme Dicer to generate mature miRNAs. url.edunih.gov
Small molecules that can bind to pre-miRNAs and interfere with their processing by Dicer have emerged as a promising strategy for modulating miRNA levels. url.edunih.gov Compounds containing a quinolinone scaffold have been shown to bind to pre-miR-21, an oncogenic miRNA, and inhibit its maturation. nih.govnih.govbiorxiv.org The binding of these small molecules near the Dicer cleavage site on the pre-miR-21 hairpin can obstruct the enzyme's access, thereby preventing the generation of mature miR-21. url.edunih.gov This inhibition of miRNA biogenesis can restore the expression of tumor-suppressor proteins that are normally downregulated by miR-21, offering a potential therapeutic avenue. url.edu
| Compound Class | RNA Target | Mechanism of Action | Biological Outcome |
|---|---|---|---|
| 4-amino-5-fluoroquinolin-2(1H)-one derivatives | pre-miR-21 | Binds to the Dicer processing site, inhibiting cleavage and maturation of miR-21. nih.gov | Suppression of an oncogenic miRNA pathway. url.edu |
Exploration of Receptor Tyrosine Kinase (RTK) Interactions and Modulation
There is no available research that specifically investigates the interactions between this compound and receptor tyrosine kinases.
Binding Site Analysis (e.g., ATP-binding pocket vs. alternative sites)
No studies have been published that analyze the binding site of this compound on any receptor tyrosine kinase, including whether it targets the ATP-binding pocket or alternative sites. While related structures, such as quinoxalinone and 1-aminoquinoline-2(1H)-one derivatives, have been investigated as potential tyrosine kinase inhibitors that interact with the ATP-binding site, this cannot be directly extrapolated to this compound without specific experimental evidence.
Research into Broader Biological Activity Pathways (Excluding Clinical Human Trials)
There is a lack of research into the effects of this compound on broader biological pathways.
In Vitro Cellular Pathway Modulation
No in vitro studies detailing the modulation of cellular pathways by this compound have been identified.
Derepression of Downstream Targets (e.g., PTEN)
There is no information available regarding the ability of this compound to cause the derepression of downstream targets such as PTEN.
Effects on Cellular Processes (e.g., ERK phosphorylation)
The effects of this compound on cellular processes such as the phosphorylation of ERK have not been documented in the scientific literature.
Interaction with Neurotransmitter Mechanisms in Neuroscience Research
There are no available studies that explore the interaction of this compound with neurotransmitter mechanisms. Although quinoline-containing compounds have been investigated for their potential to interact with neurotransmitter receptors like the 5-HT5A receptor, this is a broad class of molecules, and no specific data exists for this compound.
Potential as Bioactive Molecules for Specific Biological Research Probes
The structural features of this compound make it and its derivatives promising candidates for the development of specific biological research probes. The quinoline (B57606) core has been successfully modified to create tools for studying complex biological processes, including enzyme function and cellular imaging.
Derivatives of the quinolone scaffold have been instrumental in dissecting molecular mechanisms. For instance, the 6-aminoquinolone WC5 was identified as an inhibitor of the human cytomegalovirus (HCMV) immediate-early 2 (IE2) protein, a critical factor for viral replication. nih.gov Further studies with WC5 helped to elucidate its specific mechanism, showing that it blocks the regulatory activity of IE2 on viral promoters by preventing its binding to DNA, thereby serving as a valuable probe for studying viral gene expression. nih.gov
In the field of cancer research, a derivative of a related heterocyclic system, FiVe1, was developed into a photo-activatable affinity probe. This allowed researchers to identify its direct binding target as the intermediate filament protein vimentin (B1176767) (VIM). nih.gov The probe was crucial in discovering that FiVe1 binding induces hyperphosphorylation of vimentin, leading to mitotic disruption in mesenchymal cancer cells. nih.gov This demonstrates a powerful strategy where a bioactive molecule is converted into a research tool to uncover its precise mechanism of action.
Furthermore, the presence of a fluorine atom, specifically at the C-8 position, opens the possibility of developing positron emission tomography (PET) imaging agents. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for in vivo imaging. Research on other heterocyclic cores has demonstrated the synthesis of ¹⁸F-labeled analogs for visualizing biological targets like acetylcholinesterase in the brain. elsevierpure.com The this compound structure, possessing both a fluorine atom for potential ¹⁸F radiolabeling and an amino group that can be used as a handle for conjugation, is an excellent platform for designing novel PET probes to study drug distribution and target engagement in living systems.
Structure-Activity Relationships (SAR) in Mechanistic Context
The biological activity of quinolone derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Modifications at positions C-5, C-7, and C-8 have been shown to be particularly critical for potency and selectivity against various targets, from bacterial enzymes to human proteins.
Table 1: Influence of C-5 Substituents on Anti-proliferative Activity of a Cinnoline Derivative nih.gov
| C-5 Substituent (R2) | Relative Potency Improvement |
|---|---|
| Hydrogen (H) | Baseline |
| Chlorine (Cl) | ~4-fold |
| Nitrile (CN) | ~4-fold |
| Methoxy (OCH₃) | No improvement |
| Hydroxy (OH) | No improvement |
| Amino (NH₂) | No improvement |
Data derived from studies on a 3-chloro-phenyl-substituted 8-chlorocinnoline (B13656984) core. nih.gov
Substituents at the C-7 position also play a major role in determining the antibacterial spectrum and potency. In a series of 5-amino-6-fluoroquinolones, the introduction of fluorinated aminocyclopropyl-pyrrolidinyl groups at C-7 resulted in compounds with potent activity against clinically important resistant Gram-positive bacteria, including MRSA and PRSP. nih.gov Similarly, in a study of 8-hydroxyquinoline (B1678124) derivatives, moving a Mannich base substituent from the R7 to the R5 position was explored to understand its effect on activity against multidrug-resistant cancer cells. nih.gov
The incorporation of fluorine into pharmaceuticals is a widely used strategy to enhance a molecule's drug-like properties. tandfonline.com Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's metabolic stability, pKa, and binding affinity for its biological target. tandfonline.com
In the context of the quinolone scaffold, a fluorine atom at the C-6 position was a breakthrough that significantly enhanced antibacterial activity by improving DNA gyrase-complex binding. tandfonline.com The role of a fluorine atom at the C-8 position, as in this compound, has also been investigated and shown to confer distinct advantages.
A key study directly compared the effects of a 6,8-difluoroquinolone with its 6-fluoro analog on eukaryotic topoisomerase II. The removal of the C-8 fluoro group reduced the compound's ability to enhance enzyme-mediated DNA cleavage by approximately 2.5-fold and also decreased its cytotoxicity against mammalian cells. asm.org This provides direct evidence that the C-8 fluorine is critical for increasing the potency of these derivatives against eukaryotic topoisomerase II. asm.org
In the antibacterial realm, C-8 substituents are known to enhance activity against resistant mutants. A study examining various C-8 halogens found that a C-8 fluorine moiety improved the minimum inhibitory concentration (MIC) against resistant strains of M. smegmatis and S. aureus, although to a lesser extent than larger halogens like bromine or chlorine. nih.gov
Table 2: Effect of C-8 Substituent on Bacteriostatic Activity (MIC) Against Resistant Bacteria nih.gov
These findings collectively indicate that the C-8 fluorine plays a significant role in modulating mechanistic activity, enhancing target engagement with both eukaryotic and bacterial topoisomerases.
The specific placement of the amino group at C-5 and the fluoro group at C-8 in this compound is predicted to create a compound with potent and potentially unique biological activities. SAR studies on related compounds highlight the synergistic or additive contributions of these specific substitutions.
Simultaneously, the C-8 fluoro group contributes significantly to target engagement and cytotoxicity, as demonstrated by its role in enhancing the activity of quinolones against eukaryotic topoisomerase II. asm.org It also improves activity against resistant bacteria by providing an additional interaction point with the enzyme-DNA complex. nih.gov
Therefore, the combination of a C-5 amino group and a C-8 fluoro group on a quinolinone core is a rational design strategy. It aims to merge the general potency enhancement of the C-5 amine with the specific mechanistic and pharmacokinetic advantages conferred by the C-8 fluorine. This substitution pattern is expected to yield molecules with strong biological activity, worthy of investigation as antibacterial, anticancer, or antiviral agents.
Vi. Emerging Research Directions and Future Perspectives for 5 Amino 8 Fluoroquinolin 2 1h One
Development of Next-Generation Analogues for Specific Research Probes
The development of next-generation analogues of 5-amino-8-fluoroquinolin-2(1H)-one is a promising avenue for creating highly specific research probes. Building on established knowledge, the core structure can be systematically modified to fine-tune its properties for targeted biological applications. For instance, research on related 8-hydroxyquinolin-2(1H)-one derivatives has shown that modifications can lead to potent and selective β2-adrenoceptor agonists. researchgate.net Similarly, introducing different substituents can yield compounds with selective activity against various cancer cell lines. nih.gov
Future work could focus on creating a library of analogues by modifying the amino group and the aromatic ring. These analogues could be designed as probes to investigate specific biological targets, such as histone deacetylases (HDACs), where fluoroquinoline moieties have been successfully incorporated into potent inhibitors. nih.govcapes.gov.br The goal would be to develop molecules with high affinity and selectivity for a single target, enabling clearer investigation of that target's function.
Table 1: Potential Analogue Strategies for Developing Research Probes
| Modification Site | Potential Modification | Desired Outcome for Probe | Representative Precedent |
| C5-Amino Group | Acylation, Alkylation, Sulfonylation | Modulate binding affinity, Introduce reporter tags | Synthesis of 5-acetamido-8-hydroxyquinoline sigmaaldrich.com |
| Quinolinone Nitrogen (N1) | Alkylation (e.g., methylation) | Alter solubility and cell permeability | Synthesis of 1-methylquinolin-2(1H)-one derivatives smolecule.combldpharm.com |
| Aromatic Ring | Introduction of further substituents | Fine-tune electronic properties, Block metabolic sites | Development of difluoromethylated quinoline (B57606) derivatives researchgate.net |
| Scaffold Hybridization | Conjugation with other bioactive molecules (e.g., amino acids, sugars) | Target specific cellular uptake pathways, Enhance solubility | Creation of 8-hydroxyquinoline-amino acid hybrids mdpi.com |
Exploration of Novel Synthetic Routes for Diverse Derivatization
The future utility of this compound hinges on the ability to chemically modify it in diverse ways. Exploring novel synthetic routes is crucial for accessing a wide range of derivatives. Current methodologies for quinoline and quinolinone synthesis provide a strong foundation. For example, functionalized quinoline-2-one derivatives bearing chloro, azido, glycine, and sugar moieties have been successfully synthesized. ekb.eg
Future research will likely focus on regioselective functionalization. Methods for the selective C5-bromination and difluoromethylation of 8-aminoquinoline (B160924) amides have been developed using copper catalysis, where the choice of catalyst and additive dictates the reaction outcome. researchgate.net Adapting such protocols to the this compound core would allow for precise modifications. Furthermore, synthesizing glycoconjugates by linking sugar units to the quinolinone scaffold represents a strategy to potentially enhance bioavailability and solubility. nih.gov
Key synthetic strategies to explore include:
Palladium-catalyzed cross-coupling reactions: To introduce new carbon-carbon and carbon-heteroatom bonds at various positions.
Photocatalysis: For C-H functionalization under mild conditions, enabling late-stage diversification of the core structure. researchgate.net
Flow chemistry: To scale up the synthesis of key intermediates and final compounds safely and efficiently.
Advanced Computational Modeling for Predictive Research
In silico methods are indispensable for accelerating drug discovery and understanding molecular interactions. Advanced computational modeling will be a cornerstone of future research on this compound. Molecular docking and dynamics simulations can predict how this compound and its future analogues bind to specific protein targets, such as proteasomes or kinases. medchemexpress.com
Studies on the related compound 5-amino-8-hydroxyquinoline (5A8HQ) have used computational analyses to explore its interaction with bovine serum albumin (BSA), revealing the key forces (hydrogen bonding, hydrophobic interactions) driving complex formation. nih.gov Similar models can be built for this compound to predict its pharmacokinetic properties and binding affinities. Quantitative Structure-Activity Relationship (QSAR) models can be developed as more analogues are synthesized and tested, allowing for the prediction of biological activity based on chemical structure.
Table 2: Computational Approaches for Predictive Research
| Computational Method | Application for this compound | Expected Insights |
| Molecular Docking | Predicting binding modes in protein active sites (e.g., kinases, proteasomes) | Identification of key interacting residues, Prioritization of analogues for synthesis |
| Molecular Dynamics (MD) | Simulating the stability of the protein-ligand complex over time | Understanding conformational changes upon binding, Calculating binding free energies |
| Quantum Mechanics (QM) | Calculating electronic properties (e.g., electrostatic potential) | Rationalizing the role of the fluorine atom, Predicting reactivity |
| ADMET Prediction | Estimating absorption, distribution, metabolism, excretion, and toxicity profiles | Early-stage filtering of compounds with poor drug-like properties |
Applications in Chemical Biology beyond Traditional Medicinal Chemistry
The unique properties of the this compound scaffold position it for applications in chemical biology that extend beyond its use as a potential therapeutic agent. Its fluorescent properties, common to many quinoline derivatives, could be harnessed to develop sensors for metal ions or specific biomolecules. The ability of the related 8-hydroxyquinoline (B1678124) scaffold to chelate metal ions like iron and copper is well-documented and central to its biological activity. mdpi.com
Future research could explore the development of this compound derivatives as:
Fluorescent probes: For imaging metal ion fluxes within cells or labeling specific organelles.
Affinity-based probes: By immobilizing the compound on a solid support to capture and identify its protein binding partners from cell lysates.
Chemical tools for target validation: Using highly selective analogues to modulate the activity of a specific protein in a cellular context, thereby validating it as a potential drug target.
Integration with Advanced Materials Science Research (e.g., electrospun materials)
A significant emerging direction is the integration of quinolinone compounds with advanced materials to create functional biomedical devices. Electrospinning is a versatile technique used to produce fibrous mats that can serve as drug delivery systems or scaffolds for tissue engineering. mdpi.comnih.gov
Recent studies have successfully incorporated 5-amino-8-hydroxyquinoline (5A8Q), a close analogue, into electrospun fibrous materials made from polymers like poly(vinyl alcohol) (PVA) and carboxymethyl cellulose (B213188) (CMC). mdpi.comnih.govnih.gov These 5A8Q-loaded mats, along with their copper and iron complexes, demonstrated significant antibacterial, antifungal, and anticancer properties. nih.govnih.gov The materials showed a burst release followed by a gradual release of the active compound. nih.gov Given these successes, this compound is an excellent candidate for similar applications. The compound could be loaded into electrospun fibers to create wound dressings with antimicrobial properties or local drug delivery systems for cancer therapy. mdpi.comnih.govmdpi.com Researchers have also demonstrated the covalent attachment of 5-amino-8-hydroxyquinoline to electrospun fibers, offering a method for long-term material functionalization. nih.gov
Mechanistic Elucidation of Complex Biological Pathways
While the synthesis of analogues and materials is important, a deep understanding of how these compounds work at a molecular level is critical. Future research must focus on elucidating the complex biological pathways modulated by this compound. The related compound 5A8HQ is known to be a proteasome inhibitor, a mechanism shared by successful anticancer drugs. medchemexpress.comnih.gov It is plausible that this compound could act through similar mechanisms.
Future mechanistic studies would involve a combination of techniques:
Proteomics and Transcriptomics: To identify global changes in protein and gene expression in cells treated with the compound.
Enzyme Inhibition Assays: To quantitatively measure the compound's effect on specific enzymes, such as various proteasome subunits or kinases.
Cell-based Assays: To study effects on the cell cycle, apoptosis, and other key cellular processes.
By using a highly selective analogue (as developed in section 6.1), researchers can confidently link the modulation of a specific target to a downstream cellular phenotype, thereby clarifying its role in a biological pathway.
Targeted Investigation of Specific Protein-Ligand Interactions
A detailed understanding of the interactions between this compound and its protein targets is essential for rational drug design. Building on computational predictions, biophysical techniques can provide experimental validation and precise measurements of these interactions.
Studies on 5A8HQ have used fluorescence spectroscopy to characterize its binding to bovine serum albumin (BSA), a model for serum proteins. These studies determined that the interaction occurs via a static quenching mechanism, indicating the formation of a stable ground-state complex. nih.gov Similar experiments, including isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy, can be applied to this compound and its primary biological targets. Such investigations can reveal binding affinity (K_d), stoichiometry, and the thermodynamic driving forces (enthalpy and entropy) of the interaction. mdpi.comnih.gov This detailed information is invaluable for optimizing the lead compound into a more potent and selective molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-8-fluoroquinolin-2(1H)-one, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves fluorination of a quinoline precursor followed by functional group modifications. For example, fluorination at the 8th position can be achieved using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Subsequent introduction of the amino group at the 5th position may involve catalytic hydrogenation of a nitro precursor or nucleophilic substitution. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized via factorial design experiments (e.g., 2^3 factorial designs) to balance yield (target >75%) and purity (>98% by HPLC) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR : Analyze -NMR for fluorine-induced splitting patterns (e.g., 8-fluoro substituent causes distinct coupling in aromatic protons) and -NMR for fluorine environment confirmation .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 194.21 for [M+H]) validates molecular weight .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient to assess purity (>98% threshold) .
Q. What are the reported biological activities of this compound, and how can its bioactivity be experimentally validated?
- Methodological Answer : Preliminary studies suggest antimicrobial and anticancer potential due to fluorine-enhanced target binding . Validate via:
- Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorescence-based assays to test inhibition of topoisomerase II or kinase targets .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with improved target specificity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA gyrase). Fluorine’s electronegativity enhances binding via halogen bonds .
- QSAR Models : Train models on existing quinoline derivatives to predict substituent effects on activity .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding kinetics .
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method across pH 1–13 and solvents (DMSO, ethanol, buffers) to generate a solubility vs. pH curve .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed or oxidized derivatives) .
Q. How can the photophysical properties of this compound be exploited for analytical or material science applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
